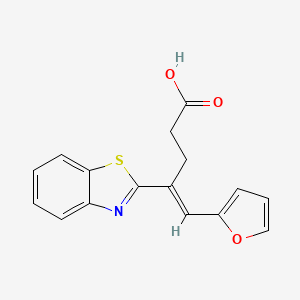

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid

Description

Properties

Molecular Formula |

C16H13NO3S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid |

InChI |

InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19)/b11-10+ |

InChI Key |

FTNZCNLGUCNOKN-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

Origin of Product |

United States |

Biological Activity

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C16H13NO3S

- Molecular Weight : 299.34 g/mol

- CAS Number : 852851-67-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing benzothiazole moieties often exhibit:

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown potential in treating neurodegenerative disorders by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts, which is crucial for cognitive function .

In Vitro Studies

- AChE Inhibition :

- Cytotoxicity Assays :

Case Studies

Therapeutic Potential

The biological activities observed suggest that this compound may have applications in:

- Neurodegenerative Disease Treatment : Its AChE inhibitory properties position it as a candidate for Alzheimer's disease therapy.

- Antioxidant Therapies : Its ability to mitigate oxidative stress could be beneficial in various conditions linked to oxidative damage.

Scientific Research Applications

Research indicates that compounds similar to (4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid exhibit significant biological activities, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

A study highlighted the synthesis of benzothiazole derivatives, which include this compound. These derivatives were evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. Notably, certain derivatives demonstrated potent inhibitory activity against MAO-B, suggesting potential use as therapeutic agents for depression associated with neurodegenerative disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on benzothiazole-based derivatives showed that some exhibited significant inhibition against various cancer cell lines. For instance, specific derivatives were tested against leukemia and central nervous system cancer cell lines, demonstrating promising anticancer activity with inhibition rates exceeding 70% . The structure-activity relationship analysis indicated that modifications to the benzothiazole moiety significantly influenced the anticancer efficacy.

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

{4-[(2S,4E)-2-(1,3-Benzothiazol-2-Yl)-2-(1H-1,2,3-Benzotriazol-1-Yl)-5-Phenylpent-4-Enyl]Phenyl}(Difluoro)methylphosphonic Acid

- Structural Features : This compound shares the benzothiazole and pent-4-enyl motifs but incorporates additional groups: a benzotriazole ring, phenyl substituent, and phosphonic acid moiety .

- Biological Target : Demonstrated strong binding to SARS-CoV-2 3CLpro (3C-like protease), a critical viral replication enzyme.

- Performance :

[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide

- Structural Features : Contains a furyl group and aryl substituent but lacks the benzothiazole ring. Instead, it has a hydrazide functional group .

- Biological Activity : Acts as a selective FPR2 (formyl peptide receptor 2) agonist, inducing TNFα production, Ca²⁺ mobilization, and chemotaxis in immune cells.

- Key Difference : The hydrazide linker and bromophenyl group likely direct selectivity toward FPR2, whereas the benzothiazole in the target compound may prioritize kinase or protease targets.

AS601245 (JNK Inhibitor)

- Structural Features : Includes a benzothiazole ring linked to a pyrimidine-pyridine system .

- Biological Target : Inhibits c-Jun N-terminal kinase (JNK), a key regulator of apoptosis and inflammation.

- Key Difference: The pyrimidine-pyridine scaffold in AS601245 facilitates ATP-competitive binding to kinases, whereas the target compound’s furyl and pentenoic acid groups suggest alternative interaction mechanisms.

Structural and Functional Analysis Table

Key Research Findings and Implications

Role of Benzothiazole : The benzothiazole ring is a common feature in kinase inhibitors (e.g., AS601245) and antiviral agents (e.g., the 3CLpro inhibitor). Its planarity and electron-rich nature may facilitate π-π stacking or hydrophobic interactions .

Impact of Acidic Groups : Phosphonic acid derivatives show enhanced protease inhibition due to strong electrostatic interactions, whereas carboxylic acids (as in the target compound) may offer moderate binding with greater metabolic stability .

Furyl Substituents : Furyl groups in FPR2 agonists ([5]) and the target compound suggest versatility in targeting G-protein-coupled receptors or enzymes, depending on auxiliary substituents.

Preparation Methods

Suzuki-Miyaura Coupling

- Substrates : 5-Bromo-2-furaldehyde and benzothiazole-2-boronic acid.

- Catalyst : Pd(OAc)₂ with ligands (e.g., glyoxal bis-hydrazone).

- Conditions : Aerobic, aqueous DMF, 100°C, 6 hours.

- Yield : 83–91%.

Key Data :

| Parameter | Value |

|---|---|

| Ligand | Glyoxal bis-hydrazone |

| Solvent | DMF/H₂O (3:1) |

| Temperature | 100°C |

| Conversion | >95% |

Heck Coupling

- Substrates : Benzothiazole-2-iodide and furan-2-vinyl derivative.

- Catalyst : Pd(OAc)₂ with AgTFA additive.

- Conditions : Acetic acid, 70°C, 12 hours.

- Yield : 68–74%.

Advantages :

Multicomponent Reactions for One-Pot Synthesis

A three-component approach streamlines the synthesis:

- Benzothiazole formation : Cyclization of 2-aminothiophenol with chloroacetic acid.

- Furan introduction : Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran.

- Backbone assembly : Knoevenagel condensation with glutaconic anhydride.

Conditions :

Limitations :

Enzymatic Resolution for Stereocontrol

Racemic mixtures from traditional syntheses are resolved using hydrolases:

- Enzyme : Porcine pancreas lipase (PPL).

- Substrate : Racemic methyl ester of the target compound.

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

- Result : >99% ee for (E)-isomer.

Scalability :

Comparative Analysis of Methods

| Method | Yield (%) | E-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel | 60–75 | 85–90% | Moderate | High |

| Suzuki-Miyaura | 83–91 | >95% | High | Moderate |

| Heck Coupling | 68–74 | >95% | High | Low |

| Multicomponent | 55–62 | 70–80% | Low | High |

| Enzymatic Resolution | 40–50* | >99% | Moderate | Low |

*After resolution of racemic mixture.

Critical Challenges and Solutions

- Isomerization : The Z-isomer may form under acidic conditions. Use of non-polar solvents (toluene) and low temperatures (0–5°C) suppresses this.

- Byproducts : Over-oxidation of the furan ring is mitigated by avoiding strong oxidizers (e.g., KMnO₄).

- Catalyst Cost : Pd-based methods are expensive. Recent studies suggest NiCl₂/Zn as a low-cost alternative for couplings, though yields drop to 50–55%.

Industrial-Scale Adaptations

Q & A

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the Knoevenagel step. Analyze enantiopurity via:

- Chiral HPLC : Use a Chiralpak IA column with hexane/IPA mobile phase.

- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated CD curves for (4E) vs. (4Z) configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.